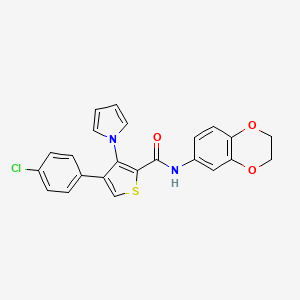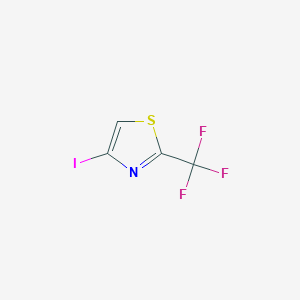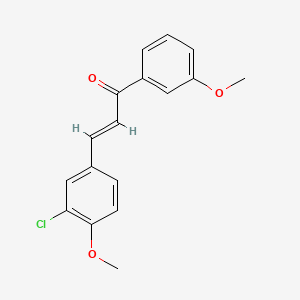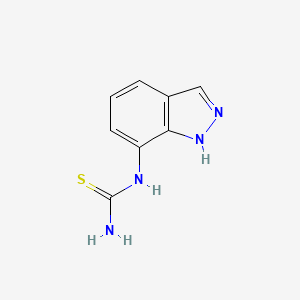![molecular formula C18H18F3N5O2 B2646387 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 863447-94-3](/img/structure/B2646387.png)
2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H18F3N5O2 and its molecular weight is 393.37. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
- Novel Oxadiazoles and Trifluoromethylpyridines : Research on novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including pyrazolo[3,4-d]pyrimidine, has shown potential in modifying molecular lipophilicity for better cell wall transport, which is crucial in antitumor applications. These compounds demonstrated in vitro anti-cancer activity, with some exhibiting significant potency against a panel of cell lines (Maftei et al., 2016).
Antimicrobial Activity
- Heterocycles Incorporating Antipyrine Moiety : The use of similar compounds in synthesizing new heterocycles that include antipyrine has been explored. These synthesized compounds were evaluated for their antimicrobial properties, demonstrating potential in this field (Bondock et al., 2008).
Radioligand Imaging
- Radiosynthesis for PET Imaging : A related pyrazolo[1,5-a]pyrimidineacetamide compound has been developed as a selective radioligand for imaging the translocator protein (18 kDa) using positron emission tomography (PET), highlighting its application in diagnostic imaging (Dollé et al., 2008).
In Vitro Cytotoxic Activity
- Cytotoxic Activity of Pyrazol1-yl Acetamide Derivatives : A study on various acetamide derivatives, including pyrazol1-yl structures, was conducted to discover new anticancer agents. These compounds were tested for their anticancer activity against multiple cancer cell lines, with some showing significant growth inhibition (Al-Sanea et al., 2020).
Ligands for Neuroinflammation Imaging
- Pyrazolo[1,5-a]pyrimidines as TSPO Ligands : Novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , have been synthesized and evaluated as ligands for the translocator protein 18 kDa (TSPO). These ligands are recognized as early biomarkers of neuroinflammatory processes, and their derivatives have shown potential in vivo PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).
Histamine H4 Receptor Ligands
- 2-Aminopyrimidine-Containing Ligands : A series of 2-aminopyrimidines, including pyrazolo[3,4-d]pyrimidine derivatives, have been synthesized as ligands for the histamine H4 receptor. These compounds have shown potential in anti-inflammatory and antinociceptive applications, supporting the H4R antagonists' potential in pain management (Altenbach et al., 2008).
Propiedades
IUPAC Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O2/c1-17(2,3)26-15-13(8-23-26)16(28)25(10-22-15)9-14(27)24-12-6-4-11(5-7-12)18(19,20)21/h4-8,10H,9H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGBFJCCKLOBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-((2-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2646306.png)








![3,4,5-trimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2646322.png)
![3-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl 6-fluoropyridine-3-carboxylate](/img/structure/B2646323.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2646326.png)
![N-(1-cyano-4-methylcyclohexyl)-N-methyl-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}acetamide](/img/structure/B2646327.png)